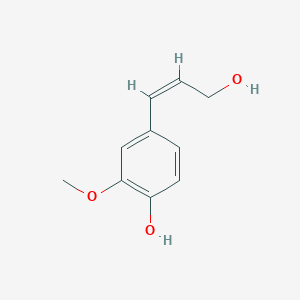

Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxyprop-1-enyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFRWRFFLBVWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26745-55-1 | |

| Details | Compound: Coniferyl alcohol homopolymer | |

| Record name | Coniferyl alcohol homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26745-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9060029 | |

| Record name | Coniferyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-35-5 | |

| Record name | Coniferyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coniferyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coniferyl Alcohol Biosynthesis and Metabolic Pathways

Phenylpropanoid Pathway as Primary Precursor Route

The general phenylpropanoid pathway is the central route for the biosynthesis of coniferyl alcohol and other monolignols. mdpi.compurdue.edu It begins with the deamination of the amino acid L-phenylalanine, and in some plants, tyrosine. mdpi.comwikipedia.org This initial step marks the entry point from primary to secondary metabolism, leading to the formation of trans-cinnamic acid. researchgate.net A series of subsequent enzymatic reactions, including hydroxylations and methylations, modify the aromatic ring and reduce the side chain to produce the final alcohol form. mdpi.comnih.gov

The biosynthesis of coniferyl alcohol commences with the amino acid phenylalanine, which is converted to trans-cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL) . researchgate.netrsc.org This is a crucial control point in the pathway. Following this, a series of enzymatic reactions modify the structure. The key precursor metabolites in this initial phase include:

trans-Cinnamic acid: The direct product of PAL activity. researchgate.net

p-Coumaric acid: Formed by the hydroxylation of cinnamic acid. wikipedia.org

Caffeic acid: A subsequent hydroxylation product. royalsocietypublishing.org

Ferulic acid: Formed by the methylation of caffeic acid. pnas.org

These intermediates are sequentially synthesized, creating a metabolic cascade that channels carbon from primary metabolism into the production of various phenylpropanoids. nefu.edu.cn

The conversion of precursor metabolites into coniferyl alcohol is catalyzed by a specific set of enzymes. These enzymes often work in concert, sometimes forming metabolic complexes to efficiently channel substrates. frontiersin.org The key enzymatic steps include:

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by adding a Coenzyme A (CoA) molecule. nih.govresearchgate.net

Cinnamoyl-CoA Reductase (CCR): Reduces the activated acid to an aldehyde. royalsocietypublishing.orgfrontiersin.org

Caffeoyl-CoA O-methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to produce feruloyl-CoA. royalsocietypublishing.org

Cinnamyl Alcohol Dehydrogenase (CAD): The final reduction step that converts coniferaldehyde (B117026) to coniferyl alcohol. frontiersin.orgbioone.org

The coordinated action of these enzymes ensures the efficient production of coniferyl alcohol. nefu.edu.cn

Table 1: Key Enzymes in Coniferyl Alcohol Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts phenylalanine to trans-cinnamic acid. researchgate.netresearchgate.net |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid. nih.govresearchgate.net |

| Cinnamoyl-CoA Reductase | CCR | Reduces activated acids to aldehydes. royalsocietypublishing.orgfrontiersin.org |

| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Methylates caffeoyl-CoA. royalsocietypublishing.org |

| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces coniferaldehyde to coniferyl alcohol. frontiersin.orgbioone.org |

| Ferulate 5-hydroxylase | F5H | Hydroxylates ferulate, coniferaldehyde, and coniferyl alcohol. pnas.orgfrontiersin.org |

| Caffeic acid O-methyltransferase | COMT | Methylates caffeic acid and 5-hydroxyconiferaldehyde. pnas.orgresearchgate.net |

Initial Biosynthetic Steps and Precursor Metabolites

Diversity in Monolignol Biosynthesis and Interconversions

While the pathway to coniferyl alcohol is central, it is part of a broader network that produces other monolignols. This diversity allows plants to create lignin (B12514952) with varying compositions tailored to specific structural and defense needs.

The phenylpropanoid pathway is not a simple linear sequence but a metabolic grid with several branch points. nefu.edu.cnnih.gov This grid allows for the synthesis of other key monolignols:

p-Coumaryl alcohol: Synthesized from p-coumaroyl-CoA, it represents a branch point before the synthesis of G and S units. purdue.edunih.gov

Caffeyl alcohol: An intermediate in the biosynthesis of coniferyl alcohol, it can also be incorporated into lignin in some species. mdpi.com

Sinapyl alcohol: Produced from coniferyl alcohol through further hydroxylation and methylation steps catalyzed by Ferulate 5-hydroxylase (F5H) and Caffeic acid O-methyltransferase (COMT) , respectively. pnas.orgfrontiersin.org

The relative activities of the enzymes at these branch points determine the ratio of different monolignols produced. nih.gov

The production of monolignols is a highly regulated process, allowing plants to adjust lignin content and composition in response to developmental cues and environmental stresses. frontiersin.orgresearchgate.net This regulation occurs at multiple levels:

Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes is controlled by a complex network of transcription factors. researchgate.netresearchgate.net

Enzyme Activity: The activity of enzymes can be modulated by factors such as substrate availability and feedback inhibition. pnas.org Coniferyl alcohol itself can act as a signaling molecule, regulating the expression of biosynthetic genes. researchgate.netresearchgate.net

Metabolic Flux: The flow of metabolites through the pathway is controlled to balance the needs for lignin synthesis with the production of other essential phenylpropanoids. nefu.edu.cn

This metabolic flexibility is crucial for plant growth and adaptation. purdue.edu

Parallel and Branched Pathways to p-Coumaryl Alcohol, Caffeyl Alcohol, and Sinapyl Alcohol

Subcellular Localization and Transport of Monolignols

The synthesis of monolignols occurs in the cytoplasm, but their final destination is the cell wall, where they are polymerized into lignin. nih.govnih.gov This requires a sophisticated transport system.

The enzymes of the phenylpropanoid pathway are localized in the cytoplasm, with some, like the cytochrome P450 monooxygenases, anchored to the endoplasmic reticulum (ER). frontiersin.orgresearchgate.net This creates metabolic channels that facilitate the efficient conversion of intermediates. nih.gov

Once synthesized, monolignols must be transported across the plasma membrane into the apoplast. The exact mechanisms are still being fully elucidated but are thought to involve both passive diffusion and active transport. nih.govfrontiersin.org Some studies suggest that monolignols may be glycosylated to form monolignol glucosides, which can be stored in the vacuole before being transported to the cell wall. nih.govfrontiersin.org However, the primary transport of the aglycone form, like coniferyl alcohol, across the plasma membrane is considered an ATP-dependent process. frontiersin.org Recent findings also point to the involvement of the autophagy pathway in the transport of monolignols for lignin formation during immune responses. nih.gov

Role of Monolignol Glucosides (e.g., Coniferin) in Storage and Mobilization

Monolignols, including coniferyl alcohol, are the fundamental building blocks for lignin and lignans (B1203133). However, in their free alcohol (aglycone) form, they can be relatively toxic and unstable within the cell. mdpi.comcore.ac.ukdiva-portal.org To manage this, plants convert monolignols into their corresponding 4-O-β-D-glucosides. In the case of coniferyl alcohol, this glucoside is known as coniferin (B30667). acs.orgchemfaces.com These glucosylated forms are more water-soluble, less toxic, and more stable, making them suitable for storage and transport.

The prevailing hypothesis for many years, particularly for gymnosperms and some angiosperms, was that monolignol glucosides like coniferin serve as the primary transport and storage molecules. mdpi.comcore.ac.ukannualreviews.orgnih.gov This model proposed that coniferin is transported to the cell wall, where it is hydrolyzed by a β-glucosidase to release coniferyl alcohol at the site of lignification. acs.orgfrontiersin.orgd-nb.info Evidence supporting this includes the accumulation of coniferin in the cambial sap of many trees and the presence of specific coniferin β-glucosidases in the differentiating xylem. chemfaces.comd-nb.info

However, more recent and detailed biochemical studies have refined this model. It is now suggested that the roles of the aglycone and the glucoside are spatially distinct. Glucosylation, catalyzed by enzymes like UDPG-coniferyl alcohol glucosyltransferase, appears to be a mechanism primarily for sequestering monolignols into the vacuole for storage. mdpi.comfrontiersin.org The transport of the lignin precursor out of the cell, across the plasma membrane to the cell wall, is thought to primarily involve the monolignol aglycone itself (coniferyl alcohol). mdpi.comfrontiersin.orgpnas.orgnih.gov In vitro transport assays have demonstrated that plasma membrane vesicles preferentially transport coniferyl alcohol, while vacuolar vesicles are more specific for its glucosylated form, coniferin. frontiersin.orgpnas.org This dual system allows the plant to maintain a stable, detoxified pool of precursors in the vacuole while precisely controlling the export of the active aglycone to the cell wall for polymerization. mdpi.comfrontiersin.org

| Compound Form | Primary Role | Subcellular Location/Destination | Key Enzymes Involved | Supporting Evidence |

|---|---|---|---|---|

| Coniferyl Alcohol (Aglycone) | Direct precursor for lignification and lignan (B3055560) synthesis; transport across the plasma membrane. | Cytosol; transported to the cell wall (apoplast). | Laccases, Peroxidases (for polymerization). | ATP-dependent uptake by plasma membrane vesicles; direct incorporation of labeled precursors into lignin. mdpi.comfrontiersin.orgpnas.org |

| Coniferin (Glucoside) | Storage and detoxification. | Transported into and stored in the vacuole. | UDPG:coniferyl alcohol glucosyltransferase (synthesis); β-glucosidase (hydrolysis). | Accumulates in cambial tissues; specific uptake by vacuolar vesicles; less toxic and more stable. annualreviews.orgfrontiersin.orgpnas.org |

Mechanisms of Monolignol Transport Across Cellular Membranes

The transport of coniferyl alcohol from its site of synthesis in the cytoplasm to the cell wall is a critical step that was long debated. frontiersin.org Several mechanisms have been proposed and evidenced, indicating a complex and possibly redundant system involving passive diffusion, vesicle transport, and active transport by membrane proteins. nih.govnih.govresearchgate.net

Biochemical studies using isolated membrane vesicles from plants like Arabidopsis have provided strong evidence for active, energy-dependent transport. pnas.orgnih.gov These experiments show that the transport of coniferyl alcohol across the plasma membrane is significantly enhanced by the presence of ATP and can be inhibited by compounds known to block ATP-binding cassette (ABC) transporters, such as vanadate. pnas.orgfrontiersin.org This suggests that specific ABC transporters are responsible for pumping monolignol aglycones from the cytoplasm into the apoplast. pnas.orgnih.govresearchgate.net In contrast, the transport of the glucosylated form, coniferin, into vacuoles is also an active process, mediated by different transporters, likely including both ABC transporters and H+-antiporters. core.ac.ukpnas.orgfrontiersin.orgoup.com The transporter AtABCG29 in Arabidopsis has been identified as a monolignol transporter, though it shows higher specificity for p-coumaryl alcohol. frontiersin.orgfrontiersin.org The specific transporters for coniferyl alcohol remain to be definitively identified. frontiersin.org

Alongside active transport, passive diffusion is also considered a viable mechanism. nih.gov Monolignols are hydrophobic enough to potentially move across lipid bilayers. nih.gov A "sink-driven diffusion" model has been proposed, where the rapid polymerization of coniferyl alcohol into lignin in the cell wall by laccases and peroxidases creates a steep concentration gradient. nih.gov This gradient would continuously draw monolignols from the cytoplasm across the plasma membrane, providing a constant supply of precursors without the direct expenditure of ATP for transport. nih.gov It is likely that both active transport and passive diffusion contribute to monolignol export, providing robustness and flexibility to the lignification process. frontiersin.org

| Transport Mechanism | Description | Key Proteins/Factors | Evidence |

|---|---|---|---|

| Active Transport (Primary) | ATP-dependent pumping of monolignol aglycones (e.g., coniferyl alcohol) across the plasma membrane and glucosides (e.g., coniferin) into the vacuole. | ATP-Binding Cassette (ABC) transporters (e.g., AtABCG29 family). pnas.orgnih.govresearchgate.net | Uptake into membrane vesicles is ATP-dependent; transport is inhibited by ABC transporter inhibitors like vanadate. pnas.orgfrontiersin.org |

| Active Transport (Secondary) | Use of an electrochemical gradient (e.g., protons) to move monolignol glucosides into the vacuole. | H+-antiporters. | H+-gradient-dependent uptake of coniferin into tonoplast vesicles observed in Norway spruce. core.ac.ukoup.com |

| Passive Diffusion (Sink-Driven) | Movement across the plasma membrane down a concentration gradient maintained by rapid polymerization in the cell wall. | Laccases and Peroxidases creating a "sink" for monolignols. | Molecular modeling shows feasibility; laccase mutants show intracellular accumulation of monolignols. nih.gov |

Stereochemical Control in Monolignol and Lignan Biosynthesis

While the polymerization of coniferyl alcohol into lignin is often considered a random radical coupling process, the biosynthesis of lignans is under strict stereochemical control. nih.govglycopedia.eu Lignans are dimers and oligomers of phenylpropanoid units that possess specific stereochemistry and are often optically active, which is crucial for their biological functions. ontosight.ainih.gov This precision is achieved through the action of a special class of non-enzymatic proteins known as dirigent proteins (DIRs). nih.govnih.govwikipedia.org

The process begins when oxidative enzymes, such as laccases or peroxidases, generate coniferyl alcohol radicals. wikipedia.org In the absence of any guiding factor, these radicals would couple randomly to form a racemic mixture of various lignan structures. nih.govwikipedia.org However, in the presence of a dirigent protein, the coupling of two coniferyl alcohol radicals is precisely guided to form a specific regio- and stereoisomer. ontosight.ainih.gov For example, the first dirigent protein discovered, from Forsythia intermedia, directs the coupling to exclusively form (+)-pinoresinol. nih.govwikipedia.org Conversely, a different dirigent protein from Arabidopsis thaliana directs the same reaction to yield the opposite enantiomer, (-)-pinoresinol (B158572). nih.govwikipedia.org DIRs are thought to function by binding and orienting two monolignol radicals in a specific conformation, ensuring that the subsequent bond formation results in a single, optically pure product. nih.gov

The stereochemical diversity of lignans is further expanded by the action of downstream enzymes that modify the initial dimer. oup.com Enzymes such as pinoresinol (B1678388)/lariciresinol (B1674508) reductases (PLRs) and secoisolariciresinol (B192356) dehydrogenase act on the product of the dirigent protein-mediated coupling. These enzymes are also often stereospecific, catalyzing reductions or oxidations that lead to the formation of other important lignans like lariciresinol, secoisolariciresinol, and matairesinol, while maintaining or establishing specific stereochemistries. oup.comkyoto-u.ac.jp The combination of dirigent proteins and stereospecific enzymes allows plants to generate a vast array of structurally and stereochemically distinct lignans from the same initial precursor, coniferyl alcohol. oup.comkyoto-u.ac.jpcore.ac.uk

| Protein/Enzyme Class | Specific Example | Function in Stereochemical Control | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Dirigent Protein (DIR) | FiDIR1 (Forsythia intermedia) | Guides the regioselective and stereoselective coupling of two monolignol radicals. nih.govnih.gov | Coniferyl alcohol radicals | (+)-Pinoresinol nih.gov |

| Dirigent Protein (DIR) | AtDIR6 (Arabidopsis thaliana) | Guides the coupling to form the opposite enantiomer. nih.gov | Coniferyl alcohol radicals | (-)-Pinoresinol nih.gov |

| Pinoresinol/Lariciresinol Reductase (PLR) | PLRs from various species | Stereospecific reduction of pinoresinol and/or lariciresinol. | (+)- or (-)-Pinoresinol | (+)- or (-)-Lariciresinol, (-)-Secoisolariciresinol oup.comkyoto-u.ac.jp |

| Secoisolariciresinol Dehydrogenase | Enzymes from Arctium lappa | Stereospecific oxidation of secoisolariciresinol. kyoto-u.ac.jp | (-)-Secoisolariciresinol | (-)-Matairesinol kyoto-u.ac.jp |

Enzymology and Biochemical Mechanisms of Coniferyl Alcohol Transformation

Monolignol Oxidation and Radical Species Formation

The journey from coniferyl alcohol to complex polymers and dimers begins with its oxidation, a process that generates highly reactive radical intermediates. This single-electron oxidation is a pivotal control point, and its efficiency and outcome are governed by both enzymatic catalysts and the inherent kinetic and thermodynamic properties of the coniferyl alcohol molecule itself.

Enzymatic Catalysis by Oxidoreductases (e.g., Laccases, Peroxidases)

The oxidation of coniferyl alcohol is primarily catalyzed by two families of oxidoreductase enzymes: laccases (EC 1.10.3.2) and peroxidases (EC 1.11.1.7). nih.gov Both enzyme types facilitate the removal of a single electron from the phenolic hydroxyl group of coniferyl alcohol, yielding a resonance-stabilized phenoxy radical. oup.comnih.gov Laccases are multi-copper oxidases that utilize molecular oxygen as the electron acceptor, reducing it to water. lignin-society.jp Peroxidases, on the other hand, require hydrogen peroxide as a co-substrate for their catalytic cycle. nih.govlignin-society.jp

In the absence of any guiding proteins, the radicals generated by laccases or peroxidases will couple randomly, leading to a racemic mixture of various lignans (B1203133), including 8-8' linked, 8-5' linked, and 8-O-4' linked products. oup.comoup.com The specific type of linkages formed can be influenced by the enzyme used. For instance, dehydrogenation polymers (DHPs) of coniferyl alcohol produced by laccase contained β-5 and β-β linkages, whereas those produced by horseradish peroxidase (HRP) contained β-O-4, β-5, and β-β linkages. lignin-society.jp

The activity of these enzymes is influenced by environmental factors such as pH and temperature. For example, the optimal conditions for coniferyl alcohol oxidation by a commercial laccase from Trametes versicolor were found to be a pH of 6.6 and a temperature of 35°C. researchgate.net

Kinetic and Thermodynamic Aspects of Coniferyl Alcohol Radical Generation

The generation of coniferyl alcohol radicals is a thermodynamically favorable process. The coupling of two coniferyl alcohol radicals to form a quinone methide intermediate is an exothermic reaction with a low energy barrier of approximately 2-5 kcal/mol. researchgate.net The subsequent reactions are also energetically favorable. For instance, the hydroxyl radical-initiated H-abstraction from the hydroxyl group of coniferyl alcohol is an exothermic process. mdpi.com

Kinetic studies have provided insights into the rate of these reactions. The second-order rate constant for the coupling of coniferyl alcohol radicals in aqueous solution is estimated to be around (5.7 ± 3.0) × 10⁸ M⁻¹ s⁻¹, which approaches the diffusion limit. acs.org The rate of coniferyl alcohol degradation by OH radicals is influenced by temperature, with increasing temperatures facilitating the degradation. researchgate.net

The kinetic parameters of the enzymatic oxidation have also been determined. For a commercial laccase, the apparent Michaelis-Menten constant (Km) for coniferyl alcohol was 0.025 mmol dm⁻³ in an aqueous buffer and 0.019 mmol dm⁻³ in a methanol-buffer mixture. researchgate.net For horseradish peroxidase, the Km for coniferyl alcohol was determined to be 978.7 ± 150.7 µM. nih.govosti.gov

Dirigent Protein-Mediated Stereoselective Coupling

While oxidoreductases generate the radical precursors, it is the dirigent proteins (DIRs) that impart stereochemical control over the subsequent coupling reactions, leading to the formation of specific lignan (B3055560) isomers. oup.comwikipedia.org These proteins lack intrinsic oxidative activity but play a crucial role in guiding the outcome of the radical-radical coupling. wikipedia.orgresearchgate.net

Mechanisms of Directed Radical-Radical Coupling and Lignan Formation

Dirigent proteins function by capturing and orienting the coniferyl alcohol radicals in their active sites. researchgate.netnih.gov This precise positioning facilitates a regio- and stereospecific coupling that would otherwise be random in open solution. oup.comresearchgate.net The prevailing hypothesis suggests that a dirigent protein dimer binds two coniferyl alcohol radical substrates, one in each monomer. acs.orgwsu.edu This spatial arrangement directs the coupling to form a specific enantiomer of a lignan, such as (+)-pinoresinol or (-)-pinoresinol (B158572), depending on the specific dirigent protein. oup.comnih.gov

The crystal structure of AtDIR6, a (-)-pinoresinol forming dirigent protein from Arabidopsis thaliana, reveals a trimeric structure of eight-stranded antiparallel β-barrels with distinct cavities for substrate binding. nih.gov Within these cavities, the aromatic rings of the coniferyl alcohol radicals are fixed, positioning their propionyl side chains for the radical-radical coupling. nih.gov Following the coupling, a bis-quinone methide intermediate is formed, and evidence suggests that dirigent proteins may also catalyze the subsequent cyclization to yield the final pinoresinol (B1678388) product. oup.comnih.gov

Factors Affecting Dirigent Protein Activity and Product Stereochemistry

The activity and stereochemical outcome of dirigent protein-mediated coupling are influenced by several factors. The pH and temperature are critical, with maximal activity for a (+)-pinoresinol forming dirigent protein observed between pH 4.25 and 6.0 and at temperatures below 33°C. acs.orgwsu.edu

The concentration of the dirigent protein and the rate of coniferyl alcohol oxidation, which determines the steady-state concentration of the coniferyl alcohol radicals, are also crucial. acs.orgwsu.edu The enantiomeric excess of the product is dependent on these factors, highlighting a competition between the dirigent protein-mediated coupling and random coupling in solution. acs.orgwsu.edu

The substrate specificity of dirigent proteins is another key factor. For example, the dirigent protein from Forsythia intermedia that directs the formation of (+)-pinoresinol is specific to coniferyl alcohol and does not accept sinapyl or p-coumaryl alcohols as substrates. wikipedia.orgoup.com However, some dirigent proteins have been shown to mediate the heterocoupling of different monolignol analogues. nih.gov The presence of a para-hydroxyl group on the phenylpropanoid substrate is a general requirement for oxidase and dirigent protein-enabled dimerization, as it is thought to stabilize the radical intermediate. arkat-usa.orgnsf.gov

Acyltransferase Activity in Lignan Biosynthesis

In addition to oxidation and stereoselective coupling, the modification of coniferyl alcohol by acyltransferases represents another important control point in lignan biosynthesis. Acyltransferases catalyze the transfer of an acyl group, typically from an acyl-CoA donor, to coniferyl alcohol. frontiersin.orgnih.gov

A key example is the acetylation of coniferyl alcohol to form coniferyl acetate (B1210297), a reaction catalyzed by coniferyl alcohol acyltransferase (CFAT), which belongs to the BAHD family of acyltransferases. frontiersin.orgnih.govnih.gov This step is significant as it can divert coniferyl alcohol away from the general phenylpropanoid pathway and commit it to the biosynthesis of specific types of lignans, such as the dibenzocyclooctadiene lignans found in Schisandra chinensis. frontiersin.orgnih.gov The resulting coniferyl acetate can then undergo further enzymatic transformations, such as reduction, to form other compounds like eugenol (B1671780). nih.gov The identification and characterization of these acyltransferases are crucial for understanding the diverse metabolic fates of coniferyl alcohol. frontiersin.orgnih.gov

Functional Characterization of Coniferyl Alcohol Acyltransferases (CFAT)

Coniferyl alcohol acyltransferases (CFATs) are a pivotal class of enzymes that belong to the versatile BAHD acyltransferase family. frontiersin.orgnih.govplos.org These enzymes are defined by their ability to catalyze the transfer of an acyl group from an acyl-CoA donor to the hydroxyl group of coniferyl alcohol. oup.com Specifically, CFATs mediate the acetylation of coniferyl alcohol, using acetyl-CoA as the acetyl donor, to produce coniferyl acetate. frontiersin.orgnih.govnih.gov This reaction is a critical control point in phenylpropanoid metabolism, as coniferyl alcohol is a shared precursor for both lignin (B12514952) and various lignans. frontiersin.orgnih.govplos.org The enzymatic channeling of coniferyl alcohol into its acetylated form is often the first committed step towards the biosynthesis of specific phenylpropenes and lignans. frontiersin.orgoup.comnih.gov

Like other members of the BAHD family, CFATs possess highly conserved amino acid motifs, including the catalytic HXXXD motif and the DFGWG motif, which is believed to play a structural role. frontiersin.orgnih.govplos.orgoup.com The functional characterization of CFATs from various plant species has illuminated their role in generating chemical diversity. One of the first and most well-characterized examples is the CFAT from Petunia x hybrida (PhCFAT), which is essential for the production of the floral scent compound isoeugenol (B1672232). frontiersin.orgplos.orgoup.com

More recent research has identified and characterized CFATs in other species. In Schisandra chinensis, a gene designated ScBAHD1 was cloned and the recombinant enzyme was shown to function as a CFAT, exhibiting acetyltransferase activity with coniferyl alcohol. frontiersin.orgnih.gov Subcellular localization studies revealed that this ScCFAT protein is primarily found in the cytoplasm. frontiersin.orgnih.gov Similarly, a genome-wide analysis in Prunus mume led to the identification of 90 putative BAHD genes, from which two, PmCFAT1 and PmCFAT2, were cloned. plos.org The expression of PmCFAT1 was found to be highly correlated with the synthesis and emission of eugenol, a major fragrance component, during the flowering stages. plos.org In sweet basil (Ocimum basilicum), two acyltransferases, ObCAAT1 and ObCAAT2, have been functionally identified as CFATs involved in the biosynthesis of eugenol. oup.comresearchgate.net

Table 1: Functional Characteristics of Selected Coniferyl Alcohol Acyltransferases (CFATs)

Enzyme Name Source Organism Biosynthetic Pathway Key Findings PhCFAT Petunia x hybrida Isoeugenol Catalyzes the formation of coniferyl acetate from coniferyl alcohol and acetyl-CoA. [1, 6, 11] ScCFAT (ScBAHD1) Schisandra chinensis Dibenzocyclooctadiene Lignans Demonstrates acetyltransferase activity with coniferyl alcohol as a substrate and is localized to the cytoplasm. [1, 2] PmCFAT1 Prunus mume Eugenol Gene expression levels align with the patterns of eugenol synthesis and emission during flower development. uni-muenchen.de ObCAAT1 / ObCAAT2 Ocimum basilicum Eugenol Enzymatically confirmed to convert coniferyl alcohol to coniferyl acetate, a key step in eugenol formation. [6, 19]

Role in Dibenzocyclooctadiene Lignan Pathway Elucidation

The acetylation of coniferyl alcohol by CFAT is a gateway reaction for the biosynthesis of dibenzocyclooctadiene lignans, a class of compounds known for their therapeutic properties and found characteristically in the Schisandraceae family. frontiersin.orgnih.govnih.gov For a long time, the biosynthetic pathway for these complex molecules was only hypothetical. frontiersin.orgnih.gov The identification and functional validation of ScCFAT in Schisandra chinensis provided the first direct enzymatic proof for the proposed pathway. frontiersin.org

The reaction catalyzed by CFAT is considered the first committed step in this specific lignan pathway because it diverts coniferyl alcohol away from the competing lignin biosynthetic pathway. frontiersin.orgnih.govresearchgate.net Once coniferyl acetate is formed, it is subsequently converted to isoeugenol by the enzyme isoeugenol synthase (IGS). researchgate.net Following this, two molecules of isoeugenol undergo dimerization, a reaction mediated by dirigent proteins (DIRs), to form verrucosin, which serves as a central precursor for the downstream synthesis of various dibenzocyclooctadiene lignans. researchgate.net The characterization of CFAT was thus a critical step in beginning to piece together the complete biosynthetic route to these valuable natural products.

Function of Dehydrogenases and Reductases in Specific Biosynthetic Branches

Dehydrogenases and reductases are oxidoreductase enzymes that play indispensable roles in the biosynthesis and subsequent metabolic transformations of coniferyl alcohol. They are involved in both the creation of coniferyl alcohol from its precursors and its conversion into various lignan structures.

The final step in the biosynthesis of coniferyl alcohol itself is catalyzed by cinnamyl alcohol dehydrogenase (CAD) . researchgate.netontosight.ai This enzyme mediates the NADPH-dependent reduction of coniferyl aldehyde to coniferyl alcohol. ontosight.airesearchgate.net This reaction is reversible, and CAD can also oxidize the alcohol back to the aldehyde. wikipedia.orguni-muenchen.de The enzyme is a key regulator of monolignol supply for lignification, and modifying its activity can have significant effects on the lignin content and composition of plants. ontosight.ai Conversely, coniferyl aldehyde dehydrogenase (CALDH) catalyzes the oxidation of coniferyl aldehyde to ferulic acid, representing a branch point that diverts the metabolic flux away from coniferyl alcohol synthesis. nih.gov

Downstream from coniferyl alcohol, in the lignan-specific branch, reductases and dehydrogenases are crucial for creating scaffold diversity. After the initial dimerization of two coniferyl alcohol radicals to form pinoresinol, pinoresinol-lariciresinol reductase (PLR) comes into play. arkat-usa.orgnsf.gov PLR is a key enzyme that catalyzes two consecutive reduction steps: first, the reduction of pinoresinol to lariciresinol (B1674508), and subsequently, the reduction of lariciresinol to secoisolariciresinol (B192356). arkat-usa.orgnsf.govd-nb.info

Following the action of PLR, secoisolariciresinol dehydrogenase (SDH) catalyzes the oxidation of one of the alcohol groups of secoisolariciresinol, which leads to the formation of an intramolecular lactone ring, yielding matairesinol. arkat-usa.orgnsf.gov These sequential reduction and oxidation steps, catalyzed by specific PLRs and SDHs, are fundamental to the generation of a wide variety of lignan structures, including furofuran, furan, and dibenzylbutane types.

Other key enzymes in related pathways include cinnamoyl-CoA reductase (CCR) , which acts upstream to reduce feruloyl-CoA to coniferyl aldehyde, the substrate for CAD. researchgate.netresearchgate.net More recently, an alternative biosynthetic route has been explored that utilizes a carboxylic acid reductase (CAR) to directly convert ferulic acid to coniferyl aldehyde, which is then reduced to coniferyl alcohol by an alcohol dehydrogenase. nih.gov

Table 2: Key Dehydrogenases and Reductases in Coniferyl Alcohol-Related Pathways

Enzyme Abbreviation Primary Function Associated Pathway Cinnamyl Alcohol Dehydrogenase CAD Catalyzes the reversible reduction of coniferyl aldehyde to coniferyl alcohol. [3, 13] Monolignol Biosynthesis Coniferyl Aldehyde Dehydrogenase CALDH Catalyzes the oxidation of coniferyl aldehyde to ferulic acid. d-nb.info Phenylpropanoid Metabolism Pinoresinol-Lariciresinol Reductase PLR Performs the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. [7, 9, 23] Lignan Biosynthesis Secoisolariciresinol Dehydrogenase SDH Catalyzes the oxidation of secoisolariciresinol to matairesinol. [7, 9] Lignan Biosynthesis Cinnamoyl-CoA Reductase CCR Catalyzes the reduction of feruloyl-CoA to coniferyl aldehyde. [10, 22] Monolignol Biosynthesis Carboxylic Acid Reductase CAR Catalyzes the reduction of ferulic acid to coniferyl aldehyde in an alternative pathway. nih.gov Monolignol Biosynthesis

Mentioned Chemical Compounds

Table 3: List of Chemical Compounds

Coniferyl Alcohol Polymerization and Lignin Structure Formation

Mechanisms of Lignin (B12514952) Polymerization from Monolignols

The polymerization of monolignols like coniferyl alcohol into the complex lignin polymer is a chemically controlled process initiated by enzymatic oxidation. wikipedia.orgacs.org This process involves the formation of radical species that subsequently couple in a combinatorial fashion, leading to a variety of intermolecular bonds and a heterogeneous polymer structure. nih.govacs.org

Free Radical Coupling Events in Lignification

The initial and rate-determining step in lignification is the enzymatic oxidation of the phenolic hydroxyl group of monolignols, such as coniferyl alcohol, by peroxidases and/or laccases. omexcanada.comwikipedia.orgacs.org This one-electron oxidation generates a phenoxy radical, which is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the propenoid side chain. nih.govcsic.es The subsequent coupling of these radicals is a purely chemical process, not directly controlled by enzymes, and is governed by the principles of radical chemistry. acs.orgosti.gov These radical-radical coupling reactions are considered to be under kinetic control, meaning the distribution of the resulting linkages is determined by the relative activation energies of the various possible coupling reactions. osti.gov

Formation of Interunit Linkages (e.g., β-O-4, β-5, β-β, 5-5, β-1, 8-5)

The resonance-stabilized radicals of coniferyl alcohol can couple at various positions, leading to a diverse array of interunit linkages that form the backbone of the lignin polymer. omexcanada.comcolab.ws The most prevalent of these is the β-O-4 (aryl ether) linkage, which is a key structural feature of lignin. colab.wsresearchgate.net Other significant linkages include β-5 (phenylcoumaran), β-β (resinol), 5-5 (biphenyl), and β-1 (diarylpropane) structures. colab.wsresearchgate.netnih.gov The relative abundance of these linkages varies depending on the plant species and the specific conditions of polymerization. wikipedia.org For instance, density functional theory calculations have indicated that the 8-O-4, 8-8, and 8-5 coupling reactions are generally the most energetically favorable. nih.govresearchgate.net The formation of these linkages results in a complex, branched, and irregular three-dimensional polymer. researchgate.net

| Linkage Type | Description |

| β-O-4 | Arylglycerol-β-aryl ether linkage, the most common type in lignin. colab.wsresearchgate.net |

| β-5 | Phenylcoumaran linkage, formed by coupling at the β-position of one unit and the C5 of another. colab.wsresearchgate.net |

| β-β | Resinol linkage, resulting from the coupling of two radicals at their β-positions. colab.wsresearchgate.net |

| 5-5 | Biphenyl (B1667301) linkage, created by the coupling of two aromatic rings at the C5 position. omexcanada.com |

| β-1 | Diarylpropane linkage, formed between the β-carbon of one unit and the C1 of another. nih.gov |

| 8-5 | Linkage formed between the C8 (β-carbon) of one monolignol and the C5 of another aromatic ring. nih.gov |

Cross-Coupling Reactions and Incorporation of Non-Canonical Monomers (e.g., ferulate, catechyl alcohols)

Beyond the self-coupling of coniferyl alcohol, lignification also involves cross-coupling reactions with other monolignols and non-canonical monomers. acs.org A notable example is the cross-coupling with ferulate, which is often ester-linked to polysaccharides in the plant cell wall. nih.govresearchgate.net Studies have demonstrated that ferulate readily participates in radical coupling with coniferyl alcohol, forming various cross-coupled dimers with linkages such as β-O-4, β-5, 8-5, and 8-β. nih.govresearchgate.net These cross-products can act as nucleation sites, initiating lignin polymerization and integrating the lignin polymer with other cell wall components. acs.orgnih.gov Research has also explored the incorporation of other non-canonical monomers, such as catechyl alcohols (e.g., 5-hydroxyconiferyl alcohol) and piceatannol, which can be oxidized to form radicals and participate in coupling reactions, further diversifying the lignin structure. csic.es

Factors Influencing Polymerization Products and Macromolecular Structures

The structure of the resulting lignin polymer is not solely determined by the inherent reactivity of the monolignol radicals but is also significantly influenced by the conditions of the polymerization environment and the presence of other molecules. researchgate.net

Environmental Conditions During Polymerization (e.g., pH, Oxidant Concentration, Solvent Systems)

The physicochemical conditions within the plant cell wall play a crucial role in directing the course of lignin polymerization. The pH of the environment can affect the solubility of lignin precursors and the activity of oxidative enzymes. numberanalytics.comresearchgate.net For instance, laccase-mediated polymerization can be significantly influenced by pH, with different conditions favoring either polymerization or depolymerization. researchgate.netfrontiersin.org The concentration of the oxidant, such as hydrogen peroxide for peroxidase-catalyzed reactions, is also a critical factor. researchgate.net Insufficient oxidant levels can lead to incomplete polymerization, while excessively high concentrations can inactivate the enzymes involved. researchgate.net The solvent system, representing the aqueous environment of the cell wall, and the presence of polysaccharides can also influence the aggregation and structure of the forming lignin polymer. nih.gov

Biomimetic Polymerization Studies of Coniferyl Alcohol

Biomimetic polymerization studies of coniferyl alcohol offer a simplified and controlled environment to investigate the complex process of lignification. These in vitro systems aim to replicate the chemical environment of the plant cell wall, allowing researchers to dissect the factors influencing lignin polymer structure and formation.

Development of Model Systems for In Vitro Lignification (e.g., pectin (B1162225) solutions)

To mimic the natural process of lignification that occurs within the plant cell wall, researchers have developed various in vitro model systems. A prominent example involves the polymerization of coniferyl alcohol in pectin solutions. nih.govacs.org Pectin, a major component of the primary cell wall and middle lamella, is thought to play a crucial role in the initiation of lignification. researchgate.net

In these model systems, coniferyl alcohol is polymerized to form dehydrogenation polymers (DHPs), which are synthetic lignins. nih.gov The process is typically initiated by an oxidizing enzyme, such as peroxidase, in the presence of hydrogen peroxide. acs.orgfrontiersin.org Studies have shown that the presence of pectin influences the polymerization of coniferyl alcohol. acs.org For instance, pectin can affect the reactivity of the lignin monomers and lead to an increase in the molar mass of the resulting DHP. acs.org

The use of pectin solutions as a matrix for coniferyl alcohol polymerization has revealed that the resulting DHPs interact with pectin to form hydrophobic clusters. nih.govacs.org These clusters are not uniform; instead, they exhibit a heterogeneous inner structure with distinct pectin-rich and lignin-rich phases at a nanoscale level. nih.gov This segregation also results in the clusters containing a significant amount of solvent. nih.gov As polymerization progresses, the density of the polymer-rich phase within these clusters increases, while the specific surface area decreases. nih.gov These findings from biomimetic systems provide valuable insights into the initial stages of lignification in vivo. nih.gov

Furthermore, model composites of DHPs and homogalacturonan (a type of pectin) have been created to study the interactions between lignin and pectin more closely. osti.gov Techniques like small-angle X-ray scattering (SAXS) and contrast matching small-angle neutron scattering (SANS) have demonstrated that the DHP and homogalacturonan form a highly interconnected network, a structure not seen when the two polymers are simply mixed. osti.gov

Interactive Data Table: Parameters in a Biomimetic Polymerization of Coniferyl Alcohol in Pectin Solution

| Parameter | Description | Value/Observation | Reference |

| Monomer | The primary building block for the synthetic lignin. | Coniferyl alcohol | acs.org |

| Matrix | The solution mimicking the plant cell wall environment. | Pectin/phosphate (B84403) buffer (pH 5.5) | acs.org |

| Enzyme | The catalyst for the oxidation of coniferyl alcohol. | Peroxidase (HRP type VI) | acs.org |

| Oxidizing Agent | Initiates the radical formation of the monomer. | Hydrogen peroxide | acs.org |

| Pyrene (B120774) Probe | Used to monitor the formation of apolar microdomains. | The ratio of fluorescence intensities (I₁/I₃) decreases from 1.7, indicating the formation of hydrophobic DHP clusters. | acs.org |

| Polymerization Time | Duration of the reaction. | Studied over several hours, with significant cluster formation observed in the early stages. | nih.govacs.org |

Insights into Lignin Structural Heterogeneity and Architecture

The polymerization of coniferyl alcohol, even from a single monomer type, results in a lignin polymer with significant structural heterogeneity. greenagrochem.com This complexity arises from the various ways the resonance-stabilized radicals of coniferyl alcohol can couple, leading to a variety of ether and carbon-carbon bonds. d-nb.info The most common linkage is the β-O-4 ether bond, but other significant linkages include β-5, 5-5, and 4-O-5. greenagrochem.comd-nb.info

In vitro polymerization studies have been instrumental in understanding how different conditions affect the final structure of the lignin polymer. For example, the pH at which polymerization occurs can influence the relative abundance of different linkage types. d-nb.info Synthetic lignin, or DHP, synthesized at a lower pH (e.g., 3.5) tends to have a higher content of β-O-4 bonds compared to those formed at a higher pH. d-nb.info This is significant because lignin associated with certain hemicelluloses, like xylan (B1165943), which can create a lower local pH, also exhibits a higher proportion of β-O-4 linkages. d-nb.info

While DHPs from coniferyl alcohol share many structural similarities with native softwood lignin (which is primarily composed of guaiacyl units derived from coniferyl alcohol), there are notable differences in the proportions of the various substructures. oup.com Often, in vitro synthesized lignins have a higher percentage of β-5 and 5-5 linkages compared to the β-O-4 linkages that predominate in native lignins. oup.com This discrepancy highlights the influence of the plant cell wall environment on directing the polymerization process.

The random nature of the radical coupling process explains the lack of a well-defined primary structure in lignin, making it a racemic and branched polymer. d-nb.info This inherent randomness in polymerization contributes significantly to the structural heterogeneity and complex three-dimensional architecture of lignin. rsc.org

Interactive Data Table: Common Inter-unit Linkages in Coniferyl Alcohol-Derived Lignin

| Linkage Type | Description | Significance | Reference |

| β-O-4 (Aryl ether) | An ether bond between the β-carbon of one unit and the oxygen at the 4-position of another's aromatic ring. | The most abundant and most chemically reactive linkage in native lignin. greenagrochem.comd-nb.info | greenagrochem.comd-nb.info |

| β-5 (Phenylcoumaran) | A carbon-carbon bond between the β-carbon and the 5-position of the aromatic ring. | A common condensed bond. | nih.gov |

| 5-5 (Biphenyl) | A carbon-carbon bond between the 5-positions of two aromatic rings. | Another type of condensed linkage contributing to the polymer's cross-linking. | greenagrochem.comnih.gov |

| 4-O-5 (Diaryl ether) | An ether linkage between the oxygen at the 4-position and the 5-position of an adjacent aromatic ring. | Contributes to the branching of the lignin polymer. | d-nb.info |

| β-β (Resinol) | A carbon-carbon bond between the β-carbons of two units. | Forms resinol substructures within the lignin polymer. | nih.gov |

Spatial and Temporal Aspects of Lignin Deposition in Planta

The deposition of lignin within the plant is a highly regulated process, both in terms of its location within the cell wall (in muro) and its timing during plant development. frontiersin.org This precise control ensures the proper functionality of different tissues and cell types.

In muro Polymerization Within Plant Cell Walls

Lignification, the process of lignin polymerization, occurs directly within the carbohydrate matrix of the plant cell wall. annualreviews.org Monolignols, including coniferyl alcohol, are synthesized in the cytoplasm and then transported to the apoplast (the space outside the cell membrane). frontiersin.org While these monomers can diffuse within the apoplast, their polymerization into lignin is spatially controlled and primarily occurs in the secondary cell walls. frontiersin.orgoup.com

The polymerization is initiated by oxidative enzymes, namely peroxidases and laccases, which are localized within the cell wall. frontiersin.org These enzymes generate monolignol radicals, which then couple with the growing lignin polymer in a process often described as "end-wise" polymerization. frontiersin.orgrsc.org The localization of these enzymes is thought to define the specific domains of lignin deposition. diva-portal.org For example, studies in Arabidopsis thaliana have shown that laccases are specifically targeted to certain areas to initiate lignification. nih.gov

The process of lignification typically starts in the cell corners and the middle lamella, the region between adjacent cells, and then proceeds to the secondary wall layers. annualreviews.orgnih.gov This spatial progression suggests a highly organized mechanism for building the lignified cell wall. Evidence from in vitro cell cultures of Zinnia elegans indicates that lignification can even occur after programmed cell death of the xylem vessel elements, with neighboring living cells supplying the necessary monolignols. diva-portal.org

Distribution of Coniferyl Alcohol-Derived Lignin Units Across Plant Tissues

Coniferyl alcohol gives rise to guaiacyl (G) lignin units. greenagrochem.com The distribution and proportion of these G-units, relative to other lignin units like syringyl (S) and p-hydroxyphenyl (H), vary significantly across different plant species, tissues, and even within different layers of a single cell wall. celignis.comnih.gov

Within a single plant, the S/G ratio can differ between tissues. For example, in cork oak (Quercus suber), the lignin in the cork is rich in G-units (S/G ratio of 0.1), while the xylem lignin is enriched in S-units (S/G ratio of 1.2). frontiersin.org Even within the same tissue, such as the xylem of maple, the distribution can vary. Vessel walls tend to be consistently G-rich, whereas in fibers, the earlywood is S-rich and the latewood becomes more G-rich. nih.gov

Temporal changes in lignin composition also occur during cell development. Studies using labeled coniferin (B30667) (a glucoside of coniferyl alcohol) have shown that in early stages of lignification, G-units are deposited in the middle lamella and cell corners. annualreviews.org As the cell matures and the secondary wall thickens, the composition can shift. This spatial and temporal control over the deposition of coniferyl alcohol-derived lignin units is crucial for the development of specialized tissues with distinct structural and mechanical properties. frontiersin.organnualreviews.org

Interactive Data Table: Distribution of Guaiacyl (G) Lignin in Plant Tissues

| Plant Type/Tissue | Predominant Lignin Unit(s) | S/G Ratio | Notes | Reference |

| Gymnosperms (e.g., Pine, Spruce) | Guaiacyl (G) | Very low (e.g., 0.01-0.02) | Lignin is primarily a polymer of coniferyl alcohol. celignis.com | celignis.comnih.gov |

| Angiosperms (Hardwoods) | Guaiacyl (G) and Syringyl (S) | Varies (e.g., ~2.0 in white birch) | A mixture of coniferyl and sinapyl alcohol-derived units. celignis.com | celignis.com |

| Grasses | Guaiacyl (G), Syringyl (S), and p-hydroxyphenyl (H) | Varies | Contains all three major lignin units. mdpi.com | mdpi.com |

| Quercus suber (Cork Oak) - Cork | G-rich | 0.1 | The protective outer layer is heavily G-lignified. frontiersin.org | frontiersin.org |

| Quercus suber (Cork Oak) - Phloem | G and S units | 0.7 | Intermediate composition between cork and xylem. frontiersin.org | frontiersin.org |

| Quercus suber (Cork Oak) - Xylem | S-rich | 1.2 | The water-conducting tissue has a higher proportion of S-units. frontiersin.org | frontiersin.org |

| Maple Xylem - Vessels | G-rich | Variable | Vessel walls consistently show a high proportion of G-lignin. nih.gov | nih.gov |

| Maple Xylem - Fibers (Latewood) | G-rich | Decreases in latewood | The proportion of G-units increases as the growing season ends. nih.gov | nih.gov |

Role of Coniferyl Alcohol in Plant Cell Wall Development and Function

Contribution to Lignin (B12514952) Biosynthesis and Cell Wall Integrity

Coniferyl alcohol is a central monomer in the biosynthesis of lignin, a complex and heterogeneous polymer crucial for the structural integrity of plant cell walls. biosynth.comnih.gov The synthesis of monolignols, including coniferyl alcohol, occurs in the cytoplasm, after which they are transported to the cell wall. nih.gov Within the cell wall, enzymes such as peroxidases and laccases catalyze the oxidative polymerization of coniferyl alcohol and other monolignols. biosynth.comnih.gov This process, known as combinatorial radical-radical coupling, results in the formation of a highly branched lignin polymer. usda.gov This polymer is covalently linked to cellulose (B213188) and hemicellulose, creating a robust lignin-carbohydrate complex that reinforces the cell wall, rendering it resistant to mechanical stress and microbial degradation. biosynth.com The integrity of the cell wall is, therefore, intrinsically linked to the availability and polymerization of coniferyl alcohol.

Influence on Plant Structural Support and Biomechanical Properties

The integration of coniferyl alcohol into the lignin polymer is a determining factor in the structural support and biomechanical properties of plants. nih.govmdpi.com Lignin fills the spaces between cellulose microfibrils, acting as a cementing agent that provides stiffness and rigidity to the cell wall. nih.govtaylorandfrancis.com This reinforcement is essential for plants to grow upright and withstand external forces like wind and gravity. mdpi.com The extent of lignification and the specific composition of the lignin, including the proportion of units derived from coniferyl alcohol, directly influence the mechanical strength of plant tissues. oup.com Tissues with high lignin content, such as sclerenchyma and xylem, are particularly strong and provide the main structural framework of the plant. aloki.hu The hydrophobic nature of lignin also contributes to the waterproofing of xylem vessels, which is vital for efficient water transport. aloki.hupnas.org

Functional Diversification of Lignin Units

Predominance of Guaiacyl (G) Lignin Units in Softwoods

Lignin is primarily composed of three main monolignols: coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol, which give rise to guaiacyl (G), syringyl (S), and p-hydroxyphenyl (H) lignin units, respectively. mdpi.comworldscientific.com The relative proportions of these units vary significantly across different plant species. In softwoods (gymnosperms), lignin is predominantly made up of guaiacyl (G) units derived from the polymerization of coniferyl alcohol. pnas.orgmdpi.comresearchgate.net This high concentration of G-lignin is a defining feature of softwood lignin. mdpi.com The structure of G-lignin, with its greater potential for carbon-carbon bonds between aromatic rings, results in a more condensed and less degradable polymer compared to the S-rich lignin often found in hardwoods. worldscientific.compnas.org

Effects on Plant Stress Responses and Defense Mechanisms

Coniferyl alcohol and its derivatives are integral to a plant's defense against a variety of biotic and abiotic stresses. aloki.hunih.gov As a precursor to lignin, coniferyl alcohol contributes to the formation of a physical barrier in the cell wall that resists penetration by pathogens like fungi and bacteria. mdpi.com In response to pathogen attack or mechanical injury, the biosynthesis of monolignols, including coniferyl alcohol, is often increased, leading to heightened lignification at the affected site. oup.com This localized lignification helps to contain the pathogen and prevent its spread. researchgate.net Furthermore, some derivatives of coniferyl alcohol have demonstrated direct antimicrobial properties. mdpi.com Under abiotic stresses such as drought and high salinity, increased lignification can reinforce cell walls and prevent cellular collapse. frontiersin.org

Phenotypic Consequences of Altered Coniferyl Alcohol Metabolism in Mutants and Transgenics

Characterization of Cinnamyl Alcohol Dehydrogenase (CAD) Deficient Mutants

Cinnamyl alcohol dehydrogenase (CAD) is a crucial enzyme in the final step of monolignol biosynthesis, responsible for converting cinnamyl aldehydes to their corresponding alcohols, including coniferyl alcohol. pnas.orgnih.gov The study of plants with mutations or transgenic modifications in the CAD gene has provided significant insights into the role of coniferyl alcohol.

A common and striking phenotype in plants with reduced CAD activity is the incorporation of cinnamyl aldehydes into the lignin polymer, which often results in a distinct red or reddish-brown coloration of the xylem. nih.govpnas.orgoup.com The intensity of this color can vary depending on the extent of CAD suppression. nih.gov

While a decrease in total lignin content is not always observed, the altered lignin structure due to the incorporation of aldehydes can significantly impact the plant's properties. researchgate.net For instance, these changes can affect the cross-linking within the lignin polymer, sometimes making the modified lignin more susceptible to chemical degradation processes. pnas.org

The effects on plant growth can be varied. Some severely CAD-deficient mutants show stunted growth and collapsed xylem, highlighting the importance of proper lignification for vascular development and water transport. annualreviews.orgosti.gov However, other studies on plants with more moderate reductions in CAD activity have reported relatively normal growth, suggesting the existence of compensatory mechanisms. pnas.orgnih.gov

The following table summarizes key findings from research on CAD-deficient plants.

| Plant Species | Genetic Modification | Key Phenotypic Changes | Impact on Lignin |

|---|---|---|---|

| Pinus taeda (Loblolly Pine) | cad-n1 mutant | Red-brown xylem coloration. pnas.org | Increased incorporation of coniferaldehyde (B117026); decreased lignin content. pnas.orgnih.govresearchgate.net |

| Arabidopsis thaliana | cad-c and cad-d double mutant | Red xylem, compromised growth when F5H is overexpressed. osti.govnih.gov | Increased coniferaldehyde and sinapaldehyde (B192390) pools. nih.gov |

| Populus spp. (Poplar) | CAD downregulation (transgenic) | Red xylem. annualreviews.org | Incorporation of coniferaldehyde and sinapaldehyde. annualreviews.org |

Genetic and Metabolic Engineering of Coniferyl Alcohol Metabolism

Strategies for Enhanced Microbial Production of Coniferyl Alcohol

The microbial production of coniferyl alcohol offers a promising and sustainable alternative to extraction from plant sources, which is often limited by low yields. acs.org However, creating efficient microbial cell factories is a complex endeavor that involves extensive metabolic engineering to introduce and optimize the biosynthetic pathway, ensure a sufficient supply of precursors and essential cofactors, and address issues of metabolite toxicity. acs.org

Pathway Reconstruction and Optimization in Heterologous Hosts (Escherichia coli, Saccharomyces cerevisiae)

The biosynthesis of coniferyl alcohol in microbial hosts necessitates the reconstruction of the plant-derived phenylpropanoid pathway. kaist.ac.kr This typically involves introducing a series of heterologous enzymes to convert a central metabolite, such as L-tyrosine or L-phenylalanine, into coniferyl alcohol. Key enzymatic steps include deamination, hydroxylation, methylation, and reduction.

In Escherichia coli, researchers have successfully produced coniferyl alcohol by introducing genes from various plant and microbial sources. nih.gov For instance, a pathway can be constructed starting from L-tyrosine, which is converted to p-coumaric acid, then to caffeic acid, ferulic acid, feruloyl-CoA, coniferaldehyde (B117026), and finally to coniferyl alcohol. nih.govfrontiersin.org The selection of enzymes with high activity and specificity is crucial for maximizing product yield and minimizing the formation of undesirable byproducts. nih.govresearchgate.net For example, studies have focused on screening and identifying efficient enzymes to construct the p-coumaryl alcohol biosynthetic pathway as a foundational step. nih.govresearchgate.net

One of the challenges in pathway reconstruction is the potential for promiscuity of certain enzymes, which can lead to the formation of unwanted intermediates. nih.govresearchgate.net A notable example is the hydroxylase HpaBC, which can act on tyrosine to produce the unstable intermediate L-dopa, diverting carbon flux away from the desired product. nih.govresearchgate.net To circumvent this, innovative strategies such as microbial co-cultures have been developed. nih.govresearchgate.net In this approach, different modules of the biosynthetic pathway are housed in separate microbial strains, which are then cultured together. This spatial separation of enzymatic steps can prevent unwanted side reactions. nih.govresearchgate.net For instance, a co-culture system was designed to produce caffeyl alcohol, a precursor to coniferyl alcohol, at significantly higher titers compared to a monoculture. nih.govresearchgate.net

In Saccharomyces cerevisiae, similar pathway reconstruction efforts have been undertaken. nih.gov The biosynthetic pathways for both taxifolin (B1681242) and coniferyl alcohol have been reconstructed in this yeast for the first time to produce silybin (B1146174) and isosilybin. nih.gov To manage the metabolic burden from extensive genetic manipulation, researchers have selectively optimized the expression of enzymes that play multiple roles in the relevant biosynthetic pathways. nih.gov One study reported the production of 201.1 mg/L of coniferyl alcohol in an engineered S. cerevisiae strain that overexpressed seven heterologous and four native enzymes. nih.gov

Combinatorial optimization of the coniferyl alcohol biosynthetic pathway has also been explored. researchgate.net This involves creating and testing a library of pathway variants with different gene orders, promoter strengths, and origins of replication to identify the most productive combination. researchgate.net For example, a combinatorial library was designed to optimize the conversion of ferulic acid to coniferyl alcohol by varying the expression levels of the involved genes. researchgate.net

Table 1: Research Findings on Microbial Production of Coniferyl Alcohol

| Host Organism | Engineering Strategy | Key Genes/Enzymes Introduced | Product Titer | Reference |

|---|---|---|---|---|

| Escherichia coli | Pathway reconstruction, cofactor regulation, efflux engineering | Pc4CL1, ZmCCR, srpB | 1315.3 mg/L | acs.org |

| Escherichia coli | Co-culture to prevent side-reactions | HpaBC, methyltransferases | 124.9 ± 5.1 mg/L | nih.gov |

| Escherichia coli | Introduction of phenylpropanoid pathway | hpaBC, OMT1, 4CL4, CCR1 | 187.7 mg/L | nih.gov |

| Saccharomyces cerevisiae | Pathway reconstruction and optimization | Overexpression of 7 heterologous and 4 native enzymes | 201.1 mg/L | nih.gov |

Engineering for Precursor Supply and Cofactor Regeneration (e.g., NADPH, S-adenosyl-L-methionine)

A robust supply of primary metabolic precursors and essential cofactors is paramount for high-yield production of coniferyl alcohol. The biosynthesis of coniferyl alcohol is a demanding process that requires significant amounts of NADPH and S-adenosyl-L-methionine (SAM). acs.orgnih.gov

NADPH is a critical reducing equivalent required by several enzymes in the phenylpropanoid pathway, such as cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD). acs.orgnih.gov To enhance the intracellular availability of NADPH, various metabolic engineering strategies have been employed. These include the overexpression of enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP), which is a major source of NADPH in most organisms. Additionally, engineering of the non-oxidative steps of the PPP can be rewired to specifically regenerate NADPH. researchgate.net

SAM is the primary methyl group donor for the methylation steps in the biosynthesis of ferulic acid from caffeic acid, a key step in the formation of coniferyl alcohol. nih.govresearchgate.net The limited availability of SAM can often become a bottleneck in the production of methylated compounds. researchgate.net To address this, researchers have engineered the SAM regeneration cycle. This involves optimizing the pathway that converts S-adenosyl-L-homocysteine (SAH), the byproduct of the methylation reaction, back to SAM. researchgate.net Strategies have included the introduction of pathways for ATP regeneration, as ATP is a co-factor for SAM biosynthesis, and the optimization of SAH hydrolysis. researchgate.net By developing a methyl supply system, for example by using betaine (B1666868) as a methyl source, the availability of SAM can be significantly increased, leading to improved titers of methylated products like ferulic acid. researchgate.net

Strategies for Mitigating Metabolite Toxicity and Improving Product Efflux

The accumulation of intermediate metabolites and the final product, coniferyl alcohol, can be toxic to microbial hosts, leading to growth inhibition and reduced productivity. acs.orgresearchgate.net For instance, excessive accumulation of ferulic acid has been shown to significantly reduce the biosynthesis of coniferyl alcohol. acs.org

To mitigate metabolite toxicity, one effective strategy is to enhance the efflux of these compounds out of the cell. This can be achieved by overexpressing native or heterologous efflux pumps. acs.org For example, the heterologous efflux protein SrpB has been used to increase the tolerance of E. coli to ferulic acid, resulting in a higher titer of coniferyl alcohol. acs.org The integration of such efflux pumps into the host's genome can lead to stable and enhanced production. acs.org

Another approach to address toxicity is to balance the metabolic flux through the pathway to prevent the accumulation of any single intermediate. researchgate.net This can be achieved through careful selection of enzymes, optimization of their expression levels, and the use of dynamic regulatory circuits that can sense the levels of intermediates and adjust pathway gene expression accordingly.

Manipulation of Lignin (B12514952) Biosynthesis in Plants

Lignin, a complex polymer derived from monolignols including coniferyl alcohol, provides structural support to plants but is a major contributor to the recalcitrance of biomass for biofuel production. nih.govosti.gov Genetic manipulation of the lignin biosynthetic pathway in plants offers a powerful tool to alter lignin content and composition, thereby improving the efficiency of cellulosic ethanol (B145695) production and creating more valuable lignin co-products. nih.govglbrc.org

Genetic Modification Through Downregulation or Overexpression of Key Enzymes

The biosynthesis of lignin involves a series of enzymatic steps, and by targeting the genes encoding these enzymes, it is possible to modify the final lignin structure. osti.govfrontiersin.org Key enzymes in the pathway leading to coniferyl alcohol and other monolignols include cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD). pnas.org

Downregulation of key enzymes can lead to significant changes in lignin composition. For example, suppressing the expression of CCR in pine has been shown to perturb the phenylpropanoid pathway, leading to changes in lignin content and composition. researchgate.net Similarly, downregulating CAD in tobacco resulted in lignin with fewer coniferyl and sinapyl alcohol-derived units and an increased incorporation of cinnamaldehydes. pnas.org In some cases, downregulation of a specific enzyme can lead to the accumulation of alternative monomers. For instance, in CCR-antisense tobacco, a build-up of feruloyl-CoA is anticipated, which can be shunted into the synthesis of tyramine (B21549) ferulate. pnas.org

Conversely, overexpression of certain enzymes can be used to increase the proportion of specific monolignols. For example, overexpressing FERULATE 5-HYDROXYLASE (F5H), which is involved in the synthesis of syringyl (S) lignin, can lead to lignin enriched in S units, which is generally easier to degrade. nih.gov

Altering Lignin Content and Composition for Bioenergy Applications

The primary goal of manipulating lignin biosynthesis for bioenergy is to reduce the recalcitrance of plant cell walls to enzymatic degradation. nih.gov By altering the ratio of different monolignol subunits, it is possible to create lignin that is more amenable to processing.

Increasing the syringyl (S) to guaiacyl (G) ratio (derived from sinapyl alcohol and coniferyl alcohol, respectively) is a common strategy to improve biomass digestibility. nih.gov S-lignin has fewer carbon-carbon bonds and is more susceptible to chemical breakdown during pretreatment processes. nih.gov This can be achieved by genetically modifying the expression of enzymes such as F5H and COMT. nih.govresearchgate.net

Another approach is to introduce novel, more easily cleavable bonds into the lignin polymer. This "zip-lignin" approach aims to create a lignin structure that can be more readily depolymerized. oup.com For example, introducing monolignol ferulates into the lignification process can incorporate ester linkages into the lignin backbone, which are more labile than the native ether and carbon-carbon bonds. acs.org

While these genetic modifications have shown promise in improving biomass for biofuel production, they can sometimes be accompanied by undesirable agronomic traits, such as reduced growth or "dwarfing". nih.gov Therefore, a key challenge is to uncouple the desired changes in lignin from negative impacts on plant development.

Consolidated Bioprocessing for Coniferyl Alcohol Production from Lignocellulosic Biomass

Consolidated bioprocessing (CBP) represents an advanced and streamlined strategy in industrial biotechnology that combines enzyme production, substrate hydrolysis, and fermentation into a single, integrated process. osti.govnih.govresearchgate.net This approach is particularly promising for the conversion of lignocellulosic biomass—a vast and renewable resource composed of cellulose (B213188), hemicellulose, and lignin—into valuable chemicals. nih.govscirp.org By eliminating the need for separate, costly stages of enzyme production and saccharification, CBP can significantly improve the economic feasibility of biorefineries. mdpi.comrsc.org

Lignin, a complex aromatic polymer, constitutes a significant fraction of lignocellulosic biomass and is primarily composed of three phenylpropanoid monolignols: coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol. scirp.orgmdpi.comfrontiersin.orgmdpi.com The valorization of lignin is crucial for the economic viability of lignocellulosic biorefineries, and CBP offers a promising route to convert this underutilized polymer into high-value aromatic compounds like coniferyl alcohol. rsc.orgfrontiersin.org The core principle of lignin CBP involves a single microbial system capable of both depolymerizing the complex lignin structure and channeling the resulting aromatic monomers into a specific target product. rsc.orgnih.govrsc.org

Research Findings in Consolidated Production

Direct consolidated bioprocessing of lignocellulosic biomass specifically for coniferyl alcohol production is an emerging area of research. A key strategy involves the use of multi-enzyme cascades that act in a consolidated manner to break down biomass components and synthesize the target monolignol.

One notable study demonstrated a three-enzyme cascade for the production of coniferyl alcohol directly from lignocellulosic feedstocks like wheat straw and water-insoluble arabinoxylan (WAX). rsc.org This process consolidates the release of ferulic acid from the biomass and its subsequent reduction to coniferyl alcohol. rsc.org The cascade utilizes a xylanase (XynZ) to liberate ferulic acid, which is then converted to coniferyl alcohol by a carboxylic acid reductase (CAR) and an aldo-keto reductase (AKR). rsc.orgrsc.org This biocatalytic route operates under mild, ambient conditions and showcases the potential of a consolidated approach to bypass harsh chemical pre-treatments and complex synthesis routes. rsc.org

The table below summarizes the production of coniferyl alcohol and the related compound p-coumaryl alcohol from different biomass substrates using this consolidated enzymatic cascade.

Metabolic Engineering for CBP Hosts

While enzymatic cascades are promising, the ultimate goal of CBP is to use a single, robust microbial chassis engineered to perform all necessary steps. This requires significant metabolic engineering of microorganisms that can naturally degrade lignin or have a high tolerance to aromatic compounds. Bacteria such as Pseudomonas putida and Rhodococcus jostii are excellent candidates as they possess native pathways for funneling a wide range of lignin-derived aromatics, including coniferyl alcohol, into central metabolism. osti.govmdpi.comnih.govrsc.org

To achieve coniferyl alcohol production in a CBP framework, these native "funneling" pathways must be re-engineered. Instead of degrading coniferyl alcohol, the metabolic flux must be redirected towards its synthesis and accumulation. This involves introducing heterologous genes to build a biosynthetic pathway while simultaneously deleting native genes responsible for its catabolism. mdpi.com

Research in engineering Escherichia coli and Saccharomyces cerevisiae for monolignol synthesis from simple precursors provides the foundational genetic tools and pathway designs that could be integrated into a CBP host. mdpi.comnih.gov For instance, pathways have been constructed to produce coniferyl alcohol from precursors like L-tyrosine or ferulic acid by expressing a suite of enzymes, including reductases that perform the final conversion steps. rsc.orgmdpi.comnih.gov One study successfully engineered E. coli to produce 411 mg/L of coniferyl alcohol from L-tyrosine. mdpi.com Another effort, using a co-culture strategy to optimize the pathway, achieved 124.9 mg/L of coniferyl alcohol. nih.gov

The table below presents findings from metabolic engineering studies aimed at producing coniferyl alcohol, highlighting the host organisms, key enzymes, and achieved titers. This data illustrates the potential production levels that could be targeted in a future CBP organism.

The development of a true CBP organism for coniferyl alcohol production from raw lignocellulose will require integrating the lignin-depolymerizing capabilities of naturally competent microbes with the precisely engineered synthetic pathways demonstrated in model organisms.

Analytical Methodologies for Coniferyl Alcohol and Derived Polymers

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate structures of coniferyl alcohol and its polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed structural analysis of coniferyl alcohol and its polymeric forms like lignin (B12514952). researchgate.netnih.govglbrc.orgusda.govnist.gov A variety of NMR techniques, including 1H, 13C, and multidimensional experiments, provide a wealth of information on monomer composition, inter-unit linkages, and end-groups. usda.govnist.gov

One-dimensional (1D) 1H and 13C NMR spectra offer a fundamental overview of the chemical environment of protons and carbons, respectively. usda.govacs.org For instance, in the 1H NMR spectrum of coniferyl alcohol, distinct signals for the aromatic, vinylic, and methoxy (B1213986) protons can be readily identified. acs.org Similarly, 13C NMR provides characteristic chemical shifts for the carbons in the aromatic ring, the propenol side chain, and the methoxy group. usda.govncsu.edu However, the complexity and signal overlap in the spectra of polymeric lignin often necessitate the use of more advanced, two-dimensional (2D) NMR techniques. researchgate.netncsu.edu